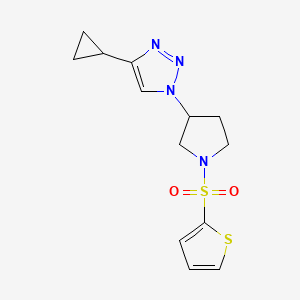

4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-cyclopropyl-1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c18-21(19,13-2-1-7-20-13)16-6-5-11(8-16)17-9-12(14-15-17)10-3-4-10/h1-2,7,9-11H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPVJERVGCTNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiophen-2-ylsulfonyl group. These groups are then combined with a pyrrolidin-3-yl moiety to form the final triazole structure. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including those related to inflammation and oxidative stress.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with two structurally related triazole derivatives:

Key Observations :

- The sulfonyl group in the target compound likely improves aqueous solubility compared to the pyridine ester (hydrophobic) and glucofuranosyl (polar but sterically hindered) analogs.

Crystallographic and Computational Insights

- Target Compound : If crystallized, SHELXL and WinGX would refine its structure, with anisotropic displacement parameters highlighting sulfonyl group dynamics .

- Pyridine Ester : Reported crystal structure (Acta Cryst. E70, o136) shows planar triazole-pyridine conjugation, stabilized by weak C–H···N interactions.

- Glucofuranosyl Analog : Exhibits disorder in the isopropylidene groups, resolved via SHELX refinement, underscoring the challenge of bulky substituents in crystallography.

Biological Activity

4-Cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that has garnered interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and antiproliferative activities.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The specific structure includes:

- Cyclopropyl group : A three-membered carbon ring that may influence the compound's reactivity and biological interactions.

- Pyrrolidine moiety : A five-membered nitrogen-containing ring which can enhance binding interactions with biological targets.

- Thiophenesulfonyl group : This functional group may contribute to the compound's solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, one study evaluated various 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the triazole ring enhanced antibacterial efficacy:

| Compound | EC50 (mg/L) | Activity Type |

|---|---|---|

| 3a | 8.31 | Antibacterial |

| 3b | 21.94 | Antibacterial |

| 4f | 1.96 | Antifungal |

In this context, the specific compound of interest may exhibit similar or enhanced activity due to the presence of the thiophenesulfonyl group, which has been shown to improve solubility and bioavailability in other compounds .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. In vitro studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) at 50 µg/mL |

|---|---|

| 3a | 60 |

| 3c | 55 |

| Control | 0 |

These findings suggest that modifications in the triazole structure can lead to varying degrees of anti-inflammatory activity, potentially making them candidates for therapeutic applications in inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been assessed using various cancer cell lines. The results indicate that some compounds can inhibit cell proliferation effectively:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3a | 15 | HeLa |

| 3c | 20 | MCF-7 |

The presence of the thiophenesulfonyl moiety may enhance the interaction with cellular targets involved in proliferation pathways .

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives based on the triazole scaffold and evaluated their biological activities. The results highlighted that modifications on the thiophene and pyrrolidine rings significantly impacted both antimicrobial and antiproliferative activities. For example, a derivative with a longer alkyl chain demonstrated enhanced antifungal activity compared to shorter chains .

Case Study: Cytokine Release Assay

In another investigation focusing on cytokine release from peripheral blood mononuclear cells (PBMCs), compounds were tested for their ability to modulate inflammatory responses. The findings revealed that certain derivatives effectively reduced TNF-α levels comparable to established anti-inflammatory drugs .

Q & A

Q. Table 1: Representative CuAAC Conditions

| Component | Quantity/Concentration | Role | Reference |

|---|---|---|---|

| CuSO₄ | 0.2 equiv | Catalyst | |

| Sodium ascorbate | 1.0 equiv | Reducing agent | |

| THF/Water (1:1) | 12 mL total | Solvent system | |

| Reaction temperature | 50°C | Optimal cycloaddition |

Basic: How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration and regiochemistry. For example, triazole protons resonate at δ 7.9–8.4 ppm, while cyclopropyl CH₂ groups appear at δ 1.5–2.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z). Electrospray ionization (ESI) or electron impact (EI) modes are used .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved via reverse-phase chromatography (C18 column, methanol/water gradients) .

Basic: What crystallographic techniques resolve the 3D structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Crystals grown via slow evaporation (e.g., ethyl acetate/hexane) are analyzed.

- Software : SHELX suite (SHELXL for refinement) resolves anisotropic displacement parameters and hydrogen bonding. Disorder in sulfonyl or cyclopropyl groups is modeled using PART instructions .

- Validation : R-factor < 0.05 and data-to-parameter ratio > 12 ensure reliability .

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| R-factor | 0.042 | |

| Data-to-parameter ratio | 12.6 | |

| Temperature | 291 K |

Advanced: How can reaction yields be optimized for the CuAAC step?

Methodological Answer:

- Catalyst Optimization : Increase Cu(I) loading to 0.3–0.5 equiv while monitoring for side reactions (e.g., alkyne homodimerization) .

- Solvent Polarity : Replace THF/water with DMF/water (3:1) to enhance azide solubility .

- Microwave Assistance : Reduce reaction time to 1–2 hours at 80°C without compromising regioselectivity .

Advanced: How are discrepancies in crystallographic data (e.g., disorder, twinning) addressed?

Methodological Answer:

- Disorder Modeling : SHELXL’s SUMP and EADP restraints refine split positions for flexible groups (e.g., sulfonyl-thiophene orientation) .

- Twinning Detection : Hooft y parameters or R1 vs. GooF plots in PLATON identify twinning. Detwinned via TWIN/BASF commands .

- Validation Tools : ADDSYM in WinGX checks missed symmetry; EnCIFer validates CIF files .

Advanced: What computational strategies predict biological activity for this compound?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., viral proteases). The sulfonyl group’s electrostatic interactions with catalytic residues are prioritized .

- ADME Prediction : SwissADME calculates logP (2.5–3.5) and topological polar surface area (TPSA ~90 Ų) to assess bioavailability .

- Dynamic Simulations : Molecular dynamics (MD) in GROMACS (50 ns, NPT ensemble) evaluate binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.